Methyl 6-chloro-2,4-dimethylnicotinate
Overview
Description
Methyl 6-chloro-2,4-dimethylnicotinate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of nicotinic acid, featuring a methyl ester group at the carboxyl position, along with chlorine and methyl substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-2,4-dimethylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-chloro-2,4-dimethylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-2,4-dimethylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions, and elevated temperatures.
Major Products:
Substitution: Amino or thiol derivatives of the original compound.
Reduction: Methyl 6-chloro-2,4-dimethylpyridine-3-methanol.
Oxidation: Methyl 6-chloro-2,4-dimethylpyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-2,4-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 6-chloro-2,4-dimethylnicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine and methyl groups may influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- Methyl 6-chloro-2-methylnicotinate
- Methyl 6-chloro-2-methoxynicotinate
- Methyl 6-chloro-2,3-dimethylnicotinate
Comparison: Methyl 6-chloro-2,4-dimethylnicotinate is unique due to the specific positioning of its substituents, which can affect its chemical reactivity and biological activity. For example, the presence of two methyl groups at the 2 and 4 positions may enhance its lipophilicity and membrane permeability compared to similar compounds with different substituent patterns .
Properties
IUPAC Name |
methyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-7(10)11-6(2)8(5)9(12)13-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFOCFHFGZFNHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856963 | |
Record name | Methyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256789-09-9 | |
Record name | Methyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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